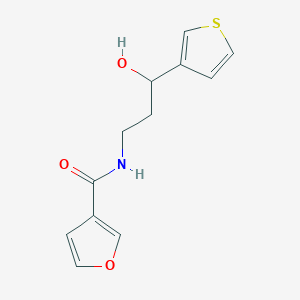

N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-3-carboxamide

Description

N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-3-carboxamide is a heterocyclic compound featuring both a thiophene and a furan ring. Its structure includes a hydroxypropyl chain bridging the thiophen-3-yl group and the furan-3-carboxamide moiety. The compound’s structural uniqueness lies in the juxtaposition of sulfur-containing thiophene and oxygen-rich furan rings, which may influence electronic properties, solubility, and reactivity compared to simpler analogs .

Properties

IUPAC Name |

N-(3-hydroxy-3-thiophen-3-ylpropyl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c14-11(10-3-6-17-8-10)1-4-13-12(15)9-2-5-16-7-9/h2-3,5-8,11,14H,1,4H2,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTITGLTULEPGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=O)NCCC(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-3-carboxamide typically involves the following steps:

Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Formation of the furan ring: The Paal-Knorr synthesis is commonly used, where 1,4-dicarbonyl compounds are cyclized in the presence of an acid catalyst.

Coupling of the two rings:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The carboxamide group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: PCC, DMP

Reduction: LiAlH4

Substitution: Bromine, nitric acid

Major Products

Oxidation: Formation of a carbonyl compound

Reduction: Formation of an amine

Substitution: Halogenated or nitrated thiophene derivatives

Scientific Research Applications

N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-3-carboxamide involves its interaction with various molecular targets and pathways. The compound’s thiophene and furan rings allow it to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The hydroxy and carboxamide groups can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights structurally related compounds, particularly those with thiophene or furan derivatives linked to hydroxypropyl or carboxamide groups. Below is a comparative analysis based on functional groups, substituent positions, and inferred properties:

Table 1: Structural and Functional Comparison

Key Observations:

Thiophene Substitution Position: The 3-position substitution in the target compound (vs. 2-position in compound a) may alter electronic interactions. Thiophen-2-yl analogs (e.g., compound a) are more prevalent in medicinal chemistry due to their resemblance to bioactive molecules like dopamine or serotonin .

Carboxamide vs. Amine Functionality: The furan-3-carboxamide group in the target compound introduces hydrogen-bonding capacity and polarity, contrasting with the methylamino group in compound e. This could enhance solubility or intermolecular interactions in polymer matrices .

This differs from naphthalene-containing analogs (e.g., compound e), which prioritize hydrophobicity .

Biological Activity

N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and antitumor properties, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiophene ring , a furan moiety , and a carboxamide functional group . This combination of structural elements is known to influence its reactivity and interaction with biological targets.

Structural Formula:

Biological Activity Overview

This compound has demonstrated various biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections detail these activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including this compound.

Key Findings:

- The compound exhibited significant antibacterial activity against biofilm-forming strains such as Staphylococcus epidermidis, reducing biofilm formation by over 50% .

- In vitro tests revealed effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong potency .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) | Biofilm Reduction (%) |

|---|---|---|

| Staphylococcus epidermidis | 8 | >50 |

| Escherichia coli | 16 | 40 |

| Pseudomonas aeruginosa | 32 | 30 |

Antitumor Activity

Preliminary investigations into the antitumor properties of this compound have shown promise.

Key Findings:

- In vitro assays indicated that the compound could induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

- The compound was evaluated for cytotoxicity, demonstrating low toxicity levels with hemolysis percentages remaining below 15% at concentrations up to 60 μM .

Table 2: Cytotoxicity Profile of this compound

| Concentration (µM) | Hemolysis (%) | IC50 (µM) |

|---|---|---|

| 10 | 5 | >60 |

| 30 | 10 | >60 |

| 60 | 15 | >60 |

The mechanism of action for this compound may involve interactions with specific molecular targets. Research indicates that it acts as a reversible inhibitor of certain enzymes, including endothelial lipase, with reported IC50 values indicating effective inhibition .

Case Studies

- Antibacterial Efficacy : A study demonstrated that this compound significantly inhibited biofilm formation in Staphylococcus epidermidis, highlighting its potential as an antibiofilm agent .

- Antitumor Activity : Investigations into the compound's effects on cancer cell lines showed promising results in inducing apoptosis, although further studies are necessary to understand the underlying mechanisms fully .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.